6-(5-Hydroxy-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one
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Overview
Description
6-(5-Hydroxy-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes both oxazolidine and cyclohexadienone moieties. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Hydroxy-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one typically involves the reaction of hydroxylamine with a suitable precursor, such as a cyclohexadienone derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the oxazolidine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(5-Hydroxy-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The oxazolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce a hydroxylamine derivative. Substitution reactions can lead to a variety of functionalized oxazolidine compounds.
Scientific Research Applications
6-(5-Hydroxy-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(5-Hydroxy-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The oxazolidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: These compounds also contain a five-membered ring with heteroatoms and exhibit diverse biological activities.
Oxazolidinones: Similar in structure but with different functional groups, these compounds are known for their antibacterial properties.
Uniqueness
6-(5-Hydroxy-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one is unique due to its specific combination of oxazolidine and cyclohexadienone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
89814-12-0 |
---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-ol |
InChI |
InChI=1S/C9H9NO3/c11-8-4-2-1-3-6(8)7-5-9(12)13-10-7/h1-4,9,11-12H,5H2 |
InChI Key |
RHNDTNLESILMIW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2O)O |
Origin of Product |
United States |
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